molecular formula C31H21N5O3 B12456223 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]acetamide

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]acetamide

Cat. No.: B12456223
M. Wt: 511.5 g/mol
InChI Key: ATDCFTRAXOZWSL-UHFFFAOYSA-N
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Description

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines isoindole, benzimidazole, and phthalazine moieties, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the isoindole and benzimidazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include acetic anhydride, phthalic anhydride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid
  • 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzonitrile
  • Methyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

Uniqueness

Compared to similar compounds, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]acetamide stands out due to its unique combination of isoindole, benzimidazole, and phthalazine moieties. This structural complexity may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C31H21N5O3

Molecular Weight

511.5 g/mol

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[5-(4-methylphenyl)benzimidazolo[2,1-a]phthalazin-10-yl]acetamide

InChI

InChI=1S/C31H21N5O3/c1-18-10-12-19(13-11-18)28-21-6-2-3-7-22(21)29-33-25-16-20(14-15-26(25)36(29)34-28)32-27(37)17-35-30(38)23-8-4-5-9-24(23)31(35)39/h2-16H,17H2,1H3,(H,32,37)

InChI Key

ATDCFTRAXOZWSL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C4=C(C=C(C=C4)NC(=O)CN5C(=O)C6=CC=CC=C6C5=O)N=C3C7=CC=CC=C72

Origin of Product

United States

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